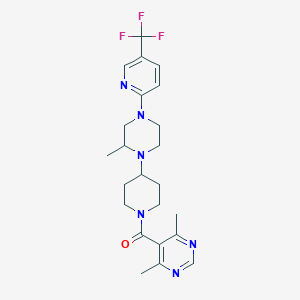

(4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Description

The compound "(4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone" is a structurally complex molecule featuring a pyrimidine core, a piperidine-piperazine linkage, and a trifluoromethyl-substituted pyridine moiety. The dimethylpyrimidine group may enhance hydrophobic interactions, while the trifluoromethylpyridine substituent could improve electron-withdrawing effects and bioavailability .

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)-[4-[2-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3N6O/c1-15-13-31(20-5-4-18(12-27-20)23(24,25)26)10-11-32(15)19-6-8-30(9-7-19)22(33)21-16(2)28-14-29-17(21)3/h4-5,12,14-15,19H,6-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZUFHOHIXIYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2CCN(CC2)C(=O)C3=C(N=CN=C3C)C)C4=NC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic molecule with potential biological activity. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with methyl groups, a trifluoromethyl-pyridine moiety, and piperazine and piperidine functionalities. The synthesis typically involves multi-step reactions including:

- Formation of the Pyrimidine Core : Using appropriate precursors to construct the 4,6-dimethylpyrimidine structure.

- Piperazine and Piperidine Attachment : Coupling reactions to introduce the piperazine and piperidine rings.

- Final Modification : Introducing the trifluoromethyl group via halogenation or nucleophilic substitution methods.

Biological Activity Overview

The biological activity of the compound has been evaluated in various studies, focusing on its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and piperazine have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structural features suggest it may also possess similar antimicrobial effects due to its potential to interact with bacterial cell membranes or inhibit essential enzymes.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are critical in treating neurodegenerative diseases like Alzheimer’s. Preliminary data suggest that this compound may exhibit moderate to high inhibitory activity against these targets, comparable to known inhibitors like physostigmine .

Anticancer Potential

Preliminary studies have indicated that derivatives containing the pyrimidine scaffold can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival. Specific studies have highlighted the compound’s ability to inhibit cancer cell proliferation through targeted interactions with molecular pathways involved in tumor growth .

Case Studies

- Study on Antimicrobial Activity :

- Enzyme Inhibition Assays :

The proposed mechanism involves:

- Hydrogen Bonding : The dimethylamino group participates in hydrogen bonding with target enzymes.

- π-π Stacking : The aromatic rings engage in π-π stacking interactions, stabilizing the binding to enzyme active sites.

- Electrostatic Interactions : The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | Pyrimidine derivative | Moderate AChE inhibition |

| Compound B | Piperazine derivative | Antimicrobial against E. coli |

| Compound C | Trifluoromethyl-pyridine | Anticancer properties |

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 539.7 g/mol. Its structure includes multiple functional groups that contribute to its biological activity, including pyrimidine and piperazine moieties, which are known for their roles in drug design and development .

Pharmaceutical Applications

-

Anticancer Activity :

- Recent studies have indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. Research has shown that modifications to the pyrimidine ring can enhance the inhibition of cancer cell proliferation. The specific compound may share similar properties due to its structural components, which could interact with cancer-related pathways .

- Antimicrobial Properties :

-

Neurological Disorders :

- The compound’s structure suggests potential interactions with neurotransmitter systems. Research into related compounds has indicated activity at orexin receptors, which are involved in sleep regulation and appetite control. This opens avenues for exploring its use in treating conditions like narcolepsy or obesity .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of pyrimidine derivatives similar to the compound . The research demonstrated that certain modifications led to significant inhibition of tumor growth in vitro and in vivo models, suggesting that further exploration of this compound could yield effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, a series of piperazine-containing compounds were tested against various pathogens. Results indicated that compounds with trifluoromethyl substitutions showed enhanced activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically relevant molecules, particularly those containing pyrimidine, piperazine, and trifluoromethyl groups. Below is a detailed analysis of its similarities and distinctions:

Structural Analogues with Piperazine-Piperidine Linkages

Compound 5 from : 4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Similarities: Both compounds incorporate a piperazine ring linked to a trifluoromethyl-substituted aromatic system (pyridine in the target vs. benzene in Compound 5).

- Differences: The target compound uses a piperidine ring connected to the piperazine, whereas Compound 5 employs a butanone linker. This difference may influence conformational flexibility and solubility.

Pyrimidine Derivatives with Pharmacological Relevance

Pyrazolo[4,3-d]pyrimidinone ():

- Similarities: Both compounds feature a pyrimidine-derived scaffold, a common motif in kinase inhibitors and phosphodiesterase (PDE) targeting agents. The trifluoromethyl group in the target compound mirrors fluorinated substituents in the pyrazolopyrimidinone, which are known to enhance metabolic stability and membrane permeability .

- Differences: The pyrazolopyrimidinone core includes a fused pyrazole ring, which may confer distinct binding modes compared to the dimethylpyrimidine in the target compound. The target’s piperidine-piperazine system is absent in the pyrazolopyrimidinone, suggesting divergent pharmacological targets .

Substituent Effects: Trifluoromethyl vs. Other Groups

- The 5-(trifluoromethyl)pyridin-2-yl group in the target compound contrasts with the 4-(trifluoromethyl)phenyl group in Compound 5 ().

- Compared to non-fluorinated analogues (e.g., methylofuran in ), the trifluoromethyl group likely reduces oxidative metabolism, extending plasma half-life .

Comparative Physicochemical and Pharmacokinetic Profiles

While specific data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogues:

Implications for Drug Design

- The piperidine-piperazine linkage in the target compound may offer advantages in blood-brain barrier penetration compared to bulkier linkers like butanone .

- The trifluoromethylpyridine group could enhance binding to targets requiring strong electron-withdrawing effects, such as kinases or G-protein-coupled receptors .

Preparation Methods

Preparation of 4,6-Dimethylpyrimidin-5-yl Derivatives

The 4,6-dimethylpyrimidine core represents a critical starting point for the synthesis. Based on established methodologies for similar pyrimidine structures, the preparation typically involves condensation reactions of appropriate β-diketones with amidine derivatives under controlled conditions.

For compounds containing the 4,6-dimethylpyrimidin-5-yl moiety, the synthesis generally proceeds through the following key steps:

- Formation of the pyrimidine ring through condensation reactions

- Introduction of the appropriate functional group at the 5-position

- Activation of the carboxylic acid for subsequent coupling reactions

The synthesis of the 4,6-dimethylpyrimidine core can be achieved through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions. This forms the core pyrimidine structure with methyl groups at positions 4 and 6. Introducing a functional group at position 5 typically requires selective functionalization, often achieved through directed metallation or halogenation followed by cross-coupling reactions.

Synthesis of Trifluoromethylpyridine-Piperazine Components

The 5-(trifluoromethyl)pyridin-2-yl-piperazine component can be synthesized using methodologies similar to those described for related compounds. Several reaction pathways have been documented for preparing analogous structures, with nucleophilic aromatic substitution being the predominant approach.

The synthesis typically involves reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperazine derivatives. Based on documented procedures for similar compounds, the following conditions are effective:

Table 1. Reaction Conditions for Trifluoromethylpyridine-Piperazine Formation

This table illustrates the flexibility in reaction conditions for preparing the trifluoromethylpyridine-piperazine fragment. Acetonitrile emerges as a preferred solvent due to consistent high yields. For our target compound, adapting these conditions to incorporate 2-methylpiperazine instead of unsubstituted piperazine would be necessary.

Functionalization of Piperidine Intermediates

The central piperidine unit requires specific functionalization at the 4-position to enable attachment to the piperazine moiety. Based on analogous compounds, this can be accomplished through several approaches:

- Nucleophilic substitution reactions on 4-halo-substituted piperidines

- Reductive amination of 4-piperidone with secondary amines

- Alkylation of 4-hydroxypiperidine derivatives

For compounds with structural similarity to our target molecule, researchers have documented the preparation of piperidine intermediates with yields ranging from 33% to 80% depending on the specific reaction conditions employed.

Coupling Strategies for Fragment Assembly

Formation of the Piperazine-Piperidine Linkage

The connection between the piperazine and piperidine units represents a critical synthetic step. Several approaches have been established for creating this linkage in similar compounds:

- Direct nucleophilic substitution using a 4-substituted piperidine with a leaving group

- Reductive amination between a piperidone and the piperazine nitrogen

- Alkylation reactions using appropriate protecting group strategies

Based on documented procedures in the search results, the coupling between piperazine and piperidine fragments typically proceeds under the following conditions:

Table 2. Conditions for Piperazine-Piperidine Coupling

The most suitable approach depends on the specific substitution pattern required and the functional group compatibility of the intermediates.

Final Amide Formation with the Pyrimidine Component

The final coupling step involves formation of an amide bond between the 4,6-dimethylpyrimidin-5-yl carboxylic acid and the piperidine nitrogen. This transformation typically employs standard amide coupling conditions:

- Activation of the carboxylic acid with coupling reagents

- Reaction with the piperidine nitrogen in the presence of a base

- Purification to yield the target compound

Based on documented procedures for similar compounds, the most effective conditions include:

Table 3. Amide Coupling Conditions

The choice of coupling agent significantly impacts reaction efficiency and product purity. BOP reagent shows good compatibility with heterocyclic substrates containing basic nitrogen atoms, making it potentially suitable for our target compound.

Complete Synthetic Pathway

Based on the analysis of individual components and coupling strategies, a complete synthetic pathway for (4,6-Dimethylpyrimidin-5-yl)(4-(2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone can be proposed:

Convergent Synthesis Strategy

The most efficient approach employs a convergent strategy with three main reaction sequences:

- Preparation of the 4,6-dimethylpyrimidin-5-yl carboxylic acid

- Synthesis of 2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

- Functionalization of 4-substituted piperidine

- Sequential coupling of these fragments to yield the target compound

This approach minimizes overall synthetic steps and potential side reactions by preparing key fragments separately before their assembly.

Detailed Synthetic Scheme

Stage 1: Preparation of 4,6-dimethylpyrimidin-5-yl carboxylic acid

- Formation of the pyrimidine ring through condensation of appropriate β-diketone with guanidine

- Introduction of a reactive group at the 5-position

- Oxidation to the carboxylic acid

Stage 2: Synthesis of 2-methyl-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine

- Reaction of 2-chloro-5-(trifluoromethyl)pyridine with 2-methylpiperazine in acetonitrile

- Addition of potassium carbonate as base

- Purification by extraction and chromatography

Stage 3: Preparation of piperidine-piperazine intermediate

- Reaction of appropriate 4-substituted piperidine with the prepared piperazine component

- Optimization of reaction conditions (solvent, temperature, catalyst)

- Purification of the intermediate

Stage 4: Final coupling reaction

- Activation of the pyrimidine carboxylic acid with BOP reagent

- Addition of the piperidine-piperazine intermediate

- Base-mediated coupling in dichloromethane

- Purification by column chromatography

Reaction Condition Optimization

Solvent Effects

The choice of solvent significantly impacts reaction efficiency in each synthetic step. For the preparation of our target compound, the following solvents have demonstrated effectiveness for specific transformations:

Table 4. Optimal Solvents for Key Transformations

Temperature and Reaction Time

Reaction temperature and duration require careful optimization to maximize yield while minimizing decomposition or side reactions:

Table 5. Temperature and Time Optimization

Catalyst and Reagent Selection

The choice of catalysts and reagents critically affects reaction efficiency:

Table 6. Catalyst and Reagent Effects

Purification and Characterization

Purification Strategies

Purification of the target compound and key intermediates requires a systematic approach:

Extraction and washing procedures:

Chromatographic techniques:

Recrystallization:

- Recrystallization from appropriate solvent combinations (ethanol/hexane, isopropanol)

- Cooling crystallization from concentrated solutions

Analytical Characterization

Complete characterization of the target compound should include:

- ¹H-NMR and ¹³C-NMR spectroscopy

- High-resolution mass spectrometry

- Elemental analysis

- Infrared spectroscopy

- X-ray crystallography (where applicable)

Alternative Synthetic Approaches

Linear vs. Convergent Synthesis

Two main strategies can be considered for the synthesis of the target compound:

Table 7. Comparison of Synthetic Strategies

| Parameter | Linear Synthesis | Convergent Synthesis | Reference |

|---|---|---|---|

| Number of steps | Higher (typically 7-9) | Lower (typically 4-6) | - |

| Overall yield | Lower (cumulative losses) | Higher (separate optimization of fragments) | - |

| Purification complexity | Lower (fewer intermediates) | Higher (multiple fragments) | - |

| Flexibility for analogs | Lower | Higher | - |

The convergent approach typically offers advantages for complex structures like our target compound, allowing separate optimization of challenging transformations.

Alternative Coupling Strategies

Several alternative coupling methods could be considered:

Reductive amination approach:

Click chemistry:

- Introduction of azide and alkyne functionalities into fragments

- Copper-catalyzed azide-alkyne cycloaddition

- Formation of triazole linkers instead of direct C-N bonds

Solid-phase synthesis:

- Immobilization of one fragment on solid support

- Sequential reactions without intermediate purifications

- Final cleavage to yield the target compound

Comparative Analysis of Methods

Based on the comprehensive analysis of synthetic methods, we can evaluate the most promising approach for preparing this compound:

Table 8. Comprehensive Method Comparison

The convergent approach using BOP-mediated amide coupling represents the most promising method, offering an optimal balance of synthetic efficiency and scalability.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, given its heterocyclic complexity?

- Methodological Answer: The synthesis requires multi-step reactions involving nucleophilic substitutions, coupling of piperazine/piperidine moieties, and purification via column chromatography or recrystallization. Critical steps include:

- Heterocycle Formation: Introduce the pyrimidine and pyridine rings using formaldehyde/base-mediated reactions (as seen in pyrimidine derivatives, e.g., and ).

- Piperazine-Piperidine Coupling: Optimize reaction conditions (e.g., nitrogen atmosphere, catalyst selection) to link the piperazine and piperidine groups (similar to methods in ).

- Purification: Use gradient elution in column chromatography to separate stereoisomers or byproducts, as impurities can skew bioactivity results .

Q. How can structural elucidation be performed to confirm the compound’s identity?

- Methodological Answer: Combine spectroscopic and computational techniques:

- NMR Analysis: Assign peaks for methyl groups on pyrimidine (δ ~2.5 ppm for CH) and trifluoromethylpyridine (δ ~7.5–8.5 ppm for aromatic protons). Compare with analogous compounds (e.g., ).

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .

- InChI Key Validation: Cross-check computed InChI keys (e.g., via PubChem tools) against experimental data .

Q. What preliminary assays are recommended to screen for biological activity?

- Methodological Answer: Prioritize target-specific assays based on structural analogs:

- Kinase/Enzyme Inhibition: Test against phosphodiesterases or kinases due to the piperazine-pyridine scaffold’s prevalence in such inhibitors (e.g., ).

- Cellular Uptake: Use fluorescent tagging to assess permeability (critical for CNS or anticancer applications) .

- Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Methodological Answer: Investigate factors such as:

- Metabolic Stability: Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated) .

- Protein Binding: Measure plasma protein binding via equilibrium dialysis; high binding may reduce free drug availability .

- Formulation Adjustments: Incorporate pharmacokinetic enhancers (e.g., cyclodextrins) to improve solubility/bioavailability .

Q. What computational strategies are effective for predicting drug-likeness and target interactions?

- Methodological Answer:

- Physicochemical Properties: Use SwissADME or QikProp to predict logP, PSA, and Rule of 5 compliance (e.g., ).

- Molecular Docking: Model interactions with targets like kinases or GPCRs using AutoDock Vina; validate with MD simulations (e.g., piperazine’s role in binding pocket occupancy) .

- ADMET Profiling: Predict toxicity endpoints (e.g., hERG inhibition) with ADMETlab 2.0 .

Q. How to design a robust experimental framework for structure-activity relationship (SAR) studies?

- Methodological Answer:

- Variable Substituents: Synthesize analogs with modified pyrimidine (e.g., 4-Cl instead of 4-CH) or piperazine (e.g., 2-F substitution) groups .

- Control Groups: Include positive controls (e.g., known kinase inhibitors) and negative controls (scaffold-only compounds) .

- Statistical Design: Apply factorial designs (e.g., 2 factorial) to evaluate interaction effects between substituents and bioactivity .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

- Methodological Answer:

- Catalyst Optimization: Replace homogeneous catalysts (e.g., PdCl) with heterogeneous alternatives (e.g., Pd/C) for easier recovery .

- Solvent Selection: Switch to greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact and improve safety .

- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., FTIR) to detect intermediates and adjust reaction parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.